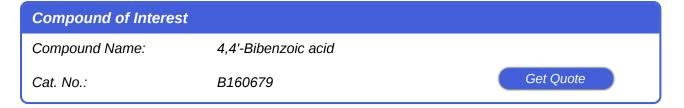


## Dihedral Angle of Biphenyl Rings in 4,4'-Bibenzoic Acid: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of biphenyl scaffolds is a critical parameter in medicinal chemistry and materials science. The dihedral angle between the two phenyl rings in biphenyl derivatives dictates the molecule's three-dimensional shape, influencing its ability to interact with biological targets, self-assemble into ordered structures, and exhibit specific photophysical properties. This technical guide provides an in-depth analysis of the dihedral angle of **4,4'-bibenzoic acid** (also known as biphenyl-4,4'-dicarboxylic acid), a common building block in the development of metal-organic frameworks (MOFs), polymers, and pharmaceuticals.

## **Quantitative Data on Dihedral Angles**

The dihedral angle of **4,4'-bibenzoic acid** and its derivatives is highly sensitive to the molecular environment, including the crystalline form, solvation state, and intermolecular interactions. The following table summarizes key quantitative data from experimental and computational studies.



Compound/Comple x	Dihedral Angle (°)	Method of Determination	Key Conditions and Notes
Biphenyl-4,4'- dicarboxylic acid–4- methoxypyridine (1/2 cocrystal)	3.87 (5)	Single-Crystal X-ray Diffraction	The near-planar conformation is stabilized by intermolecular hydrogen bonding within the cocrystal lattice.[1]
Dimethyl biphenyl- 4,4'-dicarboxylate	0	Single-Crystal X-ray Diffraction	The molecule occupies an inversion center in the crystal lattice, forcing the phenyl rings to be coplanar.
Biphenyl (in solution)	~30-45	Vibrational Spectroscopy / Computational	In the absence of crystal packing forces, steric hindrance between the orthohydrogen atoms leads to a twisted conformation.
Biphenyl (in crystalline state)	0	X-ray Crystallography	Can be planar due to crystal packing forces.
Biphenyl-3,3'- dicarboxylic acid	43.11 (5)	Single-Crystal X-ray Diffraction	The presence of carboxylic acid groups at the meta-positions influences the twist angle.
Biphenyl-2,2',4,4'- tetracarboxylic acid monohydrate	71.63 (5)	Single-Crystal X-ray Diffraction	Significant steric hindrance from the ortho-substituted carboxylic acid groups



results in a highly twisted conformation.

## **Experimental and Computational Methodologies**

The determination of the dihedral angle in biphenyl systems relies on precise experimental techniques and is often complemented by computational modeling to understand the energetic landscape of the conformational preferences.

# Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds, including the precise measurement of dihedral angles.

- 1. Crystal Growth:
- High-quality single crystals of 4,4'-bibenzoic acid are grown from a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide) through slow evaporation, vapor diffusion, or cooling crystallization techniques. The purity of the compound is crucial for obtaining wellordered crystals.
- 2. Crystal Mounting and Data Collection:
- A suitable single crystal is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
- The mounted crystal is exposed to a monochromatic X-ray beam.
- As the crystal is rotated, a series of diffraction patterns are collected on a detector.
- 3. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell dimensions and space group.



- The positions of the atoms in the crystal lattice are determined by solving the phase problem.
- The atomic positions and other structural parameters are refined to achieve the best fit between the observed and calculated diffraction patterns. The dihedral angle between the biphenyl rings is a direct output of this refinement process.

# Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the conformational energetics of molecules, including the rotational barrier around the biphenyl C-C bond.

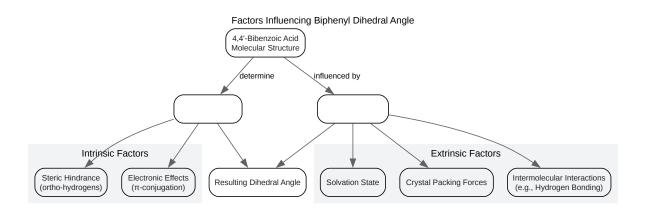
- 1. Molecular Geometry Optimization:
- The starting geometry of the 4,4'-bibenzoic acid molecule is built using molecular modeling software.
- A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G\*) to find the lowest energy conformation.
- 2. Potential Energy Surface Scan:
- To determine the rotational energy barrier, a potential energy surface (PES) scan is performed.
- The dihedral angle between the two phenyl rings is systematically varied in a stepwise manner (e.g., every 10 degrees from 0° to 180°).
- At each step, the energy of the molecule is calculated while keeping the dihedral angle constrained.
- 3. Analysis:
- The calculated energies are plotted against the corresponding dihedral angles.
- The minima on this plot represent the most stable conformations, and the energy difference between the minima and maxima represents the rotational energy barrier. This allows for a



theoretical determination of the preferred dihedral angle in the gas phase.

### **Visualizations**

The following diagrams illustrate the key concepts and workflows discussed in this guide.



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Caption: Factors influencing the dihedral angle of 4,4'-bibenzoic acid.



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Caption: Generalized workflow for dihedral angle determination via SCXRD.

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### References

- 1. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]
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